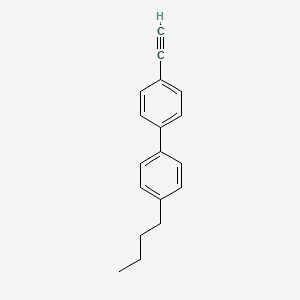

4-Butyl-4'-ethynyl-1,1'-biphenyl

Description

This article explores the chemical significance and research applications of 4-Butyl-4'-ethynyl-1,1'-biphenyl, focusing on its role within the broader context of biphenyl (B1667301) chemistry and its importance in modern materials and synthesis.

Biphenyls consist of two connected phenyl rings and form the structural backbone of many compounds with significant pharmacological activity and applications in materials science. bldpharm.com The basic biphenyl structure is often functionalized to create molecules with specific properties. bldpharm.com The introduction of an ethynyl (B1212043) (acetylenic) group, a carbon-carbon triple bond, imparts rigidity and linear geometry to the molecular structure. This feature is highly desirable in the construction of ordered materials like liquid crystals and porous polymers. ossila.comtandfonline.com The ethynyl group also serves as a highly versatile chemical handle for a variety of transformations, including cross-coupling reactions, cycloadditions, and alkynylations. chemicalbook.comnih.gov

The addition of an alkyl chain, such as the n-butyl group in this compound, introduces flexibility and influences the molecule's solubility and intermolecular interactions. This combination of a rigid, electronically active core (ethynyl-biphenyl) and a flexible peripheral group is a well-established strategy in the design of liquid crystals and other functional organic materials. tandfonline.comsynthon-chemicals.com

The unique architecture of this compound makes it a valuable component in both materials science and organic synthesis.

In materials science , this compound is recognized as a monomer for creating advanced polymers. bldpharm.com Its structural similarity to known liquid crystal mesogens suggests its application in liquid crystal displays (LCDs). tandfonline.comsynthon-chemicals.comalfa-chemistry.com The rigid biphenyl core provides the necessary anisotropy, while the butyl chain helps to promote the formation of liquid crystalline phases over specific temperature ranges. tandfonline.comsynthon-chemicals.com Furthermore, ethynyl-biphenyl derivatives are crucial linkers in the synthesis of Covalent Organic Frameworks (COFs). These are crystalline porous polymers with applications in gas storage, catalysis, and sensing. ossila.com The linear, rigid nature of the ethynyl-biphenyl unit allows for the construction of well-defined, porous networks. ossila.com

In organic synthesis , this compound serves as a versatile intermediate. The terminal alkyne is reactive in Sonogashira coupling reactions, allowing for the extension of the conjugated system and the synthesis of more complex, "banister"-type molecular architectures. nih.gov The synthesis of the biphenyl core itself typically relies on robust and efficient cross-coupling methods, most notably the Suzuki-Miyaura reaction, which couples a boronic acid with a halide. tandfonline.comnih.gov

Compound Properties

The fundamental properties of this compound and related compounds are summarized below.

Table 1: Key Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 136723-70-1 | bldpharm.com |

| Molecular Formula | C₁₈H₁₈ | bldpharm.com |

Table 2: Comparison with Related Biphenyl Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference | Relevance |

|---|---|---|---|---|

| 4-Ethynylbiphenyl | 29079-00-3 | C₁₄H₁₀ | Lacks the butyl group. sigmaaldrich.com | Parent compound for the ethynyl-biphenyl class. chemicalbook.comsigmaaldrich.com |

| 4,4'-Diethynyl-1,1'-biphenyl | 38215-38-2 | C₁₆H₁₀ | Has a second ethynyl group instead of a butyl group. ossila.com | Important bifunctional linker for COFs. ossila.com |

| 4-Butyl-4'-cyanobiphenyl | 52709-83-8 | C₁₉H₁₉N | Has a cyano group instead of an ethynyl group. | A known liquid crystal compound. synthon-chemicals.com |

Research Findings

Synthesis

The synthesis of asymmetrically substituted biphenyls like this compound is commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a frequently employed method, which involves the reaction of an arylboronic acid with an aryl halide. tandfonline.com A plausible synthetic route for this compound would involve the coupling of 4-butylphenylboronic acid with a suitable halo-ethynylbenzene derivative, such as 1-bromo-4-ethynylbenzene , in the presence of a palladium catalyst and a base.

Applications in Materials

Research on structurally similar molecules highlights the utility of the this compound scaffold.

Liquid Crystals: Biphenyl derivatives containing a terminal alkyl chain and another polar or polarizable group are classic examples of calamitic (rod-shaped) liquid crystals. synthon-chemicals.com For instance, the 4-alkyl-4'-cyanobiphenyl series are foundational materials in this field. synthon-chemicals.com The combination of the rigid core of this compound with its flexible tail aligns with the design principles for nematic and smectic liquid crystal phases. tandfonline.com

Covalent Organic Frameworks (COFs): The parent structure, 4,4'-diethynyl-1,1'-biphenyl, is used as a linear and rigid linker to construct highly ordered porous materials. ossila.com These COFs, built using Sonogashira coupling reactions, have shown utility in selective ion sensing and catalysis. ossila.com The monofunctional nature of this compound allows it to act as a terminal or side-chain component in such polymers, enabling the fine-tuning of properties like solubility and pore environment.

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-4-(4-ethynylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18/c1-3-5-6-16-9-13-18(14-10-16)17-11-7-15(4-2)8-12-17/h2,7-14H,3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAFHMCSPWVSJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 Butyl 4 Ethynyl 1,1 Biphenyl

General Strategies for Biphenyl-Ethynyl Core Construction

The creation of the biphenyl-ethynyl framework typically involves a sequential construction process. First, the biphenyl (B1667301) core is assembled, often through a cross-coupling reaction, and then the ethynyl (B1212043) group is introduced. This staged approach allows for the selective functionalization of the biphenyl system.

Palladium-Catalyzed Cross-Coupling Reactions: Sonogashira and Suzuki-Miyaura Approaches

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they are central to the synthesis of substituted biphenyls. wikipedia.org The Suzuki-Miyaura and Sonogashira reactions are two of the most prominent methods used for this purpose. wikipedia.orgyoutube.com

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org For the synthesis of a biphenyl core, this could involve coupling a phenylboronic acid with a halobenzene. youtube.com This reaction is widely used due to the stability and low toxicity of the boronic acid reagents and its tolerance of a wide range of functional groups. youtube.comlibretexts.org The general catalytic cycle involves three main steps: oxidative addition of the palladium catalyst to the organohalide, transmetalation with the organoboron compound, and reductive elimination to yield the biphenyl product and regenerate the catalyst. wikipedia.org

The Sonogashira coupling , on the other hand, directly forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. youtube.comorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. organic-chemistry.org The Sonogashira reaction is invaluable for introducing the ethynyl group onto an existing aromatic ring. nih.gov The reaction mechanism is thought to involve a palladium cycle, similar to other cross-coupling reactions, and a copper cycle that generates a copper acetylide intermediate. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. asianpubs.org

Functional Group Interconversion and Ethynyl Moiety Introduction

Functional group interconversion (FGI) is a key strategy in organic synthesis that allows for the transformation of one functional group into another. nih.gov This is particularly relevant for introducing the ethynyl group onto the biphenyl scaffold. While the Sonogashira coupling can directly install an ethynyl group, other methods involving FGI are also employed.

For instance, an aldehyde group on the biphenyl core can be converted to a terminal alkyne via the Corey-Fuchs reaction. This involves the reaction of the aldehyde with triphenylphosphine (B44618) and carbon tetrabromide to form a dibromo-olefin, which is then treated with a strong base like n-butyllithium to yield the terminal alkyne. Another approach is the Seyferth-Gilbert homologation, which uses the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) to convert an aldehyde directly to an alkyne.

Targeted Synthesis of 4-Butyl-4'-ethynyl-1,1'-biphenyl and its Derivatives

A plausible and efficient synthetic route to this compound would likely employ a sequential Suzuki-Miyaura and Sonogashira coupling strategy.

One possible pathway begins with a Suzuki-Miyaura coupling to construct the 4-butylbiphenyl (B1272922) core. This would involve the reaction of 4-butylphenylboronic acid with a 4-halo-halobenzene, such as 1-bromo-4-iodobenzene. The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for a selective coupling at the iodo-position, leaving the bromo-group intact for the subsequent reaction. youtube.com

The resulting 4-bromo-4'-butyl-1,1'-biphenyl (B1285260) would then undergo a Sonogashira coupling with a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA). The TMS protecting group is crucial to prevent self-coupling of the terminal alkyne. The coupling reaction would be catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt like CuI, in the presence of a base such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA).

Finally, the trimethylsilyl (B98337) protecting group on the alkyne would be removed under mild basic conditions, for example, using potassium carbonate in methanol (B129727) or a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to yield the final product, this compound.

An alternative approach could involve the initial synthesis of 4-ethynyl-1-halobenzene, which would then be coupled with 4-butylphenylboronic acid via a Suzuki-Miyaura reaction. The choice between these two pathways would depend on the availability and stability of the starting materials and intermediates.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The efficiency and success of the synthesis of this compound heavily rely on the careful optimization of reaction conditions for the palladium-catalyzed coupling steps.

Catalyst Selection and Ligand Design for Enhanced Regioselectivity

The choice of the palladium catalyst and its associated ligands is critical for achieving high yields and selectivity. organic-chemistry.org For Suzuki-Miyaura couplings, catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly used. mdpi.com The design of phosphine (B1218219) ligands, particularly bulky and electron-rich ones, can significantly improve the catalytic activity and influence the regioselectivity of the coupling, which is especially important when dealing with di-halogenated substrates.

In Sonogashira couplings, a variety of palladium catalysts such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are effective. organic-chemistry.org The ligand plays a crucial role in the stability and reactivity of the catalytic species. The development of N-heterocyclic carbene (NHC) ligands has offered alternatives to phosphine ligands, in some cases providing more stable and active catalysts. For copper-free Sonogashira reactions, the choice of ligand is even more critical to facilitate the deprotonation of the alkyne. organic-chemistry.org

Solvent Systems and Inert Atmosphere Considerations for Reaction Purity

The selection of the solvent system can significantly impact the outcome of palladium-catalyzed cross-coupling reactions. For Suzuki-Miyaura reactions, a variety of solvents can be employed, including toluene, tetrahydrofuran (B95107) (THF), and dioxane, often in the presence of water to dissolve the inorganic base. wikipedia.org The choice of solvent can affect the solubility of the reactants and the catalyst, thereby influencing the reaction rate and yield.

Sonogashira couplings are typically carried out in solvents like THF, dimethylformamide (DMF), or amines such as triethylamine, which can also act as the base. nih.gov The solvent must be able to dissolve both the organic substrates and the catalyst system.

To ensure the purity of the product and prevent the degradation of the catalyst, these reactions are almost always conducted under an inert atmosphere , such as nitrogen or argon. nih.gov This is because the palladium(0) catalytic species is sensitive to oxygen, and its oxidation can lead to catalyst deactivation and the formation of unwanted byproducts. Similarly, many of the organometallic reagents used in these couplings are sensitive to moisture and air.

Advanced Purification Techniques (e.g., Column Chromatography)

The purification of the crude this compound is critical to remove unreacted starting materials, catalysts, and byproducts to achieve the high purity required for applications such as liquid crystals. Column chromatography is a widely employed and effective technique for this purpose.

The choice of the stationary and mobile phases is paramount for a successful separation. For nonpolar compounds like this compound, silica (B1680970) gel is the most common stationary phase. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent and a slightly more polar solvent. The polarity of the eluent is carefully optimized to achieve good separation of the desired product from impurities.

A common starting point for the purification of aryl alkynes is a mixture of hexanes and ethyl acetate (B1210297). jst.go.jp The ratio of these solvents is adjusted to control the elution rate of the compounds from the column. For instance, a higher proportion of hexane (B92381) will result in slower elution of all components, which can improve the separation of compounds with similar polarities. Conversely, increasing the ethyl acetate content will accelerate the elution. Thin-layer chromatography (TLC) is an indispensable tool for determining the optimal solvent system before performing the larger-scale column chromatography. iitism.ac.in The ideal eluent system will show a clear separation between the spot corresponding to the product and those of the impurities.

In a typical column chromatography procedure for a compound like this compound, a gradient elution might be employed. This involves starting with a low-polarity eluent (e.g., pure hexane or a hexane-rich mixture) to elute the least polar impurities, and then gradually increasing the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired product and then any more polar impurities. orgsyn.org Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified this compound.

For very nonpolar compounds, other solvent systems such as ether/pentane or ether/hexane can also be effective. rochester.edu The choice ultimately depends on the specific impurity profile of the crude product.

Table 1: Typical Column Chromatography Parameters for Purification of Aryl Alkynes

| Parameter | Description |

| Stationary Phase | Silica gel (60-120 or 230-400 mesh) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., starting from 100:0 to 90:10) |

| Elution Mode | Gradient or Isocratic |

| Detection | Thin-Layer Chromatography (TLC) with UV visualization |

Electrosynthetic Approaches for Functionalized Biphenyl-Ethynyl Systems

Electrosynthesis is emerging as a powerful and sustainable alternative to traditional chemical synthesis, often offering milder reaction conditions and avoiding the use of stoichiometric chemical oxidants or reductants. confex.com While specific electrosynthetic routes for this compound are not extensively documented, the principles of electrosynthesis can be applied to the formation of the key biphenyl and ethynyl functionalities.

The electrochemical synthesis of biphenyl derivatives can be achieved through the anodic oxidation of aromatic compounds. For instance, the electrosynthesis of an oligophenylene from 4-(methoxyphenyl)acetonitrile has been demonstrated by direct anodic oxidation. researchgate.net This suggests the possibility of forming the biphenyl core of the target molecule through an electrochemical coupling reaction.

More relevant to the ethynyl group, electrosynthesis has been explored for the creation of C-C triple bonds. While direct electrochemical synthesis of terminal alkynes from simple precursors is challenging, electrochemical methods can be employed in related transformations. For example, the electrochemical reduction of certain organic halides in the presence of a suitable carbon source could potentially lead to the formation of the ethynyl group.

A more indirect but plausible application of electrosynthesis would be in the generation of key intermediates. For example, the synthesis of diaryliodonium salts, which can be precursors in cross-coupling reactions, has been achieved electrochemically in a scalable manner. researchgate.net This could provide an alternative, greener route to the 4-butyl-4'-iodobiphenyl (B1524665) precursor needed for the Sonogashira coupling.

Furthermore, sequential paired electrosynthesis, where both anodic and cathodic reactions contribute to the formation of the final product, offers an elegant and efficient approach. A recent example is the synthesis of 1,4-hydroquinone from phenol (B47542) in a membrane-free cell, where phenol is first oxidized at the anode and then the intermediate is reduced at the cathode. rsc.org A similar strategy could be envisioned for the synthesis of functionalized biphenyls.

The development of specific electrosynthetic methods for compounds like this compound is an active area of research. The use of bipolar electrochemistry, which allows for simultaneous anodic and cathodic reactions on a wireless electrode, presents further opportunities for innovative synthetic strategies for such molecules. rsc.org

Table 2: Potential Electrosynthetic Strategies for Biphenyl-Ethynyl Systems

| Synthetic Target | Electrosynthetic Approach | Potential Advantages |

| Biphenyl Core | Anodic oxidation of corresponding benzene (B151609) derivatives | Avoids use of metal catalysts, milder conditions |

| Ethynyl Group | Reductive coupling of appropriate precursors | Potential for direct C-H functionalization |

| Precursor Synthesis | Electrochemical generation of diaryliodonium salts | Atom-efficient, avoids chemical oxidants |

| Overall Synthesis | Sequential paired electrosynthesis | High efficiency, reduced waste |

Advanced Spectroscopic and Structural Characterization of 4 Butyl 4 Ethynyl 1,1 Biphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environments

Specific ¹H NMR data for 4-Butyl-4'-ethynyl-1,1'-biphenyl, including chemical shifts (δ) and coupling constants (J) that would define the distinct hydrogen environments of the butyl chain and the aromatic protons, are not available in the searched literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework and Ethynyl (B1212043) Confirmation

Detailed ¹³C NMR spectral data, which would confirm the carbon skeleton, including the characteristic signals for the ethynyl carbons (typically in the range of 80-90 ppm) and the carbons of the butyl group and biphenyl (B1667301) rings, could not be found for this specific compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation

High-resolution mass spectrometry data, which would provide the precise mass-to-charge ratio and confirm the elemental composition and molecular formula (C₂₀H₂₀), is not publicly documented for this compound.

X-ray Crystallography for Solid-State Molecular Architecture

Analysis of Crystal Packing and Intermolecular Interactions

Without crystallographic data, an analysis of the crystal packing, including intermolecular forces such as π-π stacking or van der Waals interactions that dictate the supramolecular architecture, cannot be performed.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The IR spectrum of this compound is expected to exhibit a combination of vibrational modes corresponding to its constituent parts: the biphenyl core, the n-butyl group, and the ethynyl (alkyne) group.

The primary vibrational modes for this compound can be predicted based on the analysis of related compounds. The biphenyl structure itself gives rise to a series of characteristic absorptions. researchgate.netresearchgate.netnist.govnist.gov Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The carbon-carbon stretching vibrations within the phenyl rings (ν(C=C)) usually appear as a set of bands in the 1600-1450 cm⁻¹ range. Out-of-plane (OOP) C-H bending vibrations are also characteristic of the substitution pattern on the benzene (B151609) rings and are found at lower wavenumbers.

The n-butyl group introduces aliphatic C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ region. These include the asymmetric and symmetric stretching modes of the CH₃ and CH₂ groups. Bending vibrations for the butyl group, such as scissoring and rocking modes, are expected in the 1465-1375 cm⁻¹ range.

The most distinctive feature of the ethynyl group is the sharp, weak to medium intensity C≡C stretching vibration (ν(C≡C)), which is anticipated to appear in the 2260-2100 cm⁻¹ region. researchgate.netresearchgate.net The terminal alkyne also has a characteristic ≡C-H stretching vibration (ν(≡C-H)) that gives a strong, sharp band typically found around 3300 cm⁻¹. The ≡C-H bending vibration is expected to be observed in the 700-600 cm⁻¹ range.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ethynyl | ≡C-H Stretch | ~3300 |

| C≡C Stretch | 2260-2100 | |

| Aromatic | C-H Stretch | 3100-3000 |

| C=C Stretch | 1600-1450 | |

| Aliphatic (Butyl) | C-H Stretch | 2960-2850 |

| C-H Bend | 1465-1375 |

This table is based on established ranges for the specified functional groups.

Advanced Optical Spectroscopies for Excited State Dynamics

The photophysical properties and excited-state dynamics of this compound can be investigated using a suite of advanced optical spectroscopy techniques. These methods provide insights into the electronic transitions, energy relaxation pathways, and structural changes that occur upon photoexcitation.

Ultrafast Single Molecule Fluorescence Spectroscopy (SMFS) for Dephasing Times

Ultrafast Single Molecule Fluorescence Spectroscopy (SMFS) is a cutting-edge technique capable of probing the photophysical properties of individual molecules. picoquant.comnih.gov By isolating a single molecule, SMFS eliminates the ensemble averaging inherent in bulk measurements, providing a unique window into the distribution of molecular behaviors and the dynamics of rare events. One of the key parameters that can be extracted from SMFS measurements is the dephasing time (T₂), which describes the timescale over which a molecule loses its phase coherence after excitation by a laser pulse.

Transient Absorption and Time-Resolved Infrared (TRIR) Spectroscopy

Transient Absorption (TA) and Time-Resolved Infrared (TRIR) spectroscopy are powerful pump-probe techniques used to study the dynamics of excited electronic states and the structural evolution of molecules on timescales ranging from femtoseconds to milliseconds. unipr.itnih.govnih.govyoutube.comnih.gov In a typical experiment, a pump pulse excites the molecule to a higher electronic state, and a subsequent probe pulse monitors the changes in absorption as the molecule relaxes.

For this compound, TA spectroscopy would be expected to reveal the dynamics of the excited states of the biphenyl core. Upon excitation, several processes can occur, including internal conversion, intersystem crossing to a triplet state, and fluorescence. The presence of the electron-donating butyl group and the electron-withdrawing ethynyl group could lead to intramolecular charge transfer (ICT) character in the excited state. TA spectroscopy can track the formation and decay of such ICT states. rsc.org

TRIR spectroscopy provides complementary information by probing the vibrational spectrum of the molecule in its excited state. unipr.itnih.govnih.gov Changes in the vibrational frequencies of the C≡C and ≡C-H bonds of the ethynyl group, as well as the modes of the biphenyl rings, can provide a detailed picture of the structural changes that accompany electronic excitation. For example, a shift in the C≡C stretching frequency could indicate a change in the electron density in the alkyne bond upon formation of an excited state.

While specific TA and TRIR data for this compound are not available, studies on related biphenyl derivatives provide a basis for predicting its behavior. For example, the excited-state dynamics of some biphenyls are known to involve torsional motion between the two phenyl rings, which can be influenced by solvent viscosity. bohrium.com The investigation of this compound with these techniques would elucidate the interplay between its electronic and structural dynamics.

| Technique | Information Obtained | Expected Timescales |

| Ultrafast Single Molecule Fluorescence Spectroscopy (SMFS) | Dephasing times (T₂), spectral diffusion, quantum jumps. | Femtoseconds to Picoseconds |

| Transient Absorption (TA) Spectroscopy | Excited state lifetimes, internal conversion, intersystem crossing, intramolecular charge transfer. | Femtoseconds to Milliseconds |

| Time-Resolved Infrared (TRIR) Spectroscopy | Structural evolution of excited states, vibrational relaxation, conformational changes. | Femtoseconds to Milliseconds |

This table provides a general overview of the information that can be obtained from these advanced spectroscopic techniques.

Computational and Theoretical Investigations of 4 Butyl 4 Ethynyl 1,1 Biphenyl

Density Functional Theory (DFT) Studies of Molecular Conformation and Electronic Structure

Density Functional Theory has proven to be a powerful tool for investigating the structural and electronic properties of organic molecules. For 4-Butyl-4'-ethynyl-1,1'-biphenyl, DFT calculations can provide deep insights into its conformational landscape, the electronic nature of its constituent parts, and its vibrational characteristics.

Rotational Barriers and Conformational Landscapes

The two phenyl rings in biphenyl (B1667301) are not coplanar in their ground state due to steric hindrance between the ortho-hydrogen atoms. The rotation around the central carbon-carbon single bond is a key conformational feature. The energy barriers for this rotation can be accurately calculated using DFT. For substituted biphenyls, the size and electronic nature of the substituents at the 4 and 4' positions generally have a minimal steric effect on the rotational barrier, but they do influence the electronic landscape of the molecule. biomedres.us

Studies on various 4,4'-disubstituted biphenyls have shown that the rotational barrier is influenced by both electronic and steric factors. biomedres.us While specific DFT calculations for this compound are not widely published, data from related compounds can provide an estimate. For instance, a benchmark study on substituted biphenyls using various density functionals has shown that methods like B3LYP-D, B97-D, and TPSS-D3 provide accurate torsional barriers when compared to experimental data. rsc.org The presence of substituents can lead to different stable conformations and transition states. For this compound, the most stable conformation is expected to have a dihedral angle between the two phenyl rings of around 45 degrees, similar to unsubstituted biphenyl. biomedres.us The rotational barrier from this ground state to a planar conformation (dihedral angle of 0 degrees) or a perpendicular conformation (dihedral angle of 90 degrees) can be calculated, with the planar conformation generally having a higher energy barrier. biomedres.us

Table 1: Calculated Rotational Barriers for Biphenyl using various methods This table presents data for the parent biphenyl molecule as a reference for the expected rotational barriers in substituted derivatives.

| Method | Barrier to Planar Conformation (kcal/mol) | Barrier to Perpendicular Conformation (kcal/mol) |

|---|---|---|

| SCF/6-311++G(d,p) | 3.1 | 1.2 |

| B3LYP/6-311++G(d,p) | 2.0 | 1.7 |

Data sourced from a study on 4-acyloxy-4'-N-n-butylcarbamyloxy-biphenyls, referencing earlier work on biphenyl. biomedres.us

Polarization of the Acetylenic Triple Bond and Molecular Dipole Moments

Table 2: Calculated Dipole Moments for Representative Biphenyl Derivatives This table provides examples of how substituents affect the dipole moment of the biphenyl core.

| Compound | Calculated Dipole Moment (Debye) |

|---|---|

| 4-Nitro-4'-aminobiphenyl | 7.5 |

Note: These are representative values for similar donor-acceptor systems and not for this compound itself. The exact computational method can influence the result.

Ground-State Normal Mode Analysis

Normal mode analysis, also known as eigenvalue analysis, is a computational technique used to determine the vibrational modes of a molecule. altair.com Each normal mode corresponds to a specific pattern of atomic motion and has a characteristic vibrational frequency. altair.comelsevierpure.com DFT calculations can predict these vibrational frequencies with good accuracy, which can then be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure.

For this compound, a normal mode analysis would reveal several characteristic vibrational modes. These would include the stretching and bending modes of the butyl group's C-H bonds, the vibrational modes of the biphenyl rings (such as ring breathing and C-H bending), and the characteristic stretching frequency of the acetylenic C≡C triple bond. The position of the C≡C stretching frequency in the IR spectrum can provide information about its electronic environment. In a donor-acceptor system like this, the frequency might be slightly shifted compared to a simple ethynylbenzene due to the electronic push-pull effect across the biphenyl bridge. DFT studies on other biphenyl derivatives have successfully correlated calculated vibrational spectra with experimental data. doaj.org

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Processes

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited-state properties of molecules, including their absorption and emission spectra, and for analyzing the nature of electronic transitions.

Absorption and Emission Profile Simulations

TD-DFT can simulate the electronic absorption spectrum of a molecule by calculating the energies and oscillator strengths of vertical excitations from the ground state to various excited states. For this compound, the absorption spectrum is expected to be dominated by π-π* transitions within the conjugated biphenyl system. The presence of the donor (butyl) and acceptor (ethynyl) groups is likely to cause a red-shift in the absorption maximum compared to unsubstituted biphenyl, indicating a smaller HOMO-LUMO gap.

Similarly, TD-DFT can be used to simulate the fluorescence emission spectrum by calculating the transition from the optimized geometry of the first excited state back to the ground state. The difference between the absorption and emission maxima, known as the Stokes shift, can also be estimated. Studies on other donor-acceptor substituted biphenyls and diphenylacetylenes have shown that the substitution pattern significantly affects the absorption and emission wavelengths. nih.govnih.gov For instance, in related systems, a change in the substitution pattern from para,para' to ortho,para' can lead to a bathochromic (red) shift in both absorption and emission. nih.gov

Charge-Transfer Character Analysis in Donor-π-Acceptor (D-π-A) Systems

The this compound molecule can be classified as a Donor-π-Acceptor (D-π-A) system, where the butyl group is the donor (D), the biphenyl system is the π-bridge, and the ethynyl (B1212043) group is the acceptor (A). In such systems, electronic transitions can have a significant intramolecular charge-transfer (ICT) character, where an electron is promoted from a molecular orbital localized on the donor part of the molecule to one localized on the acceptor part. nih.gov

TD-DFT calculations can be used to analyze the ICT character of the excited states. This is often done by examining the molecular orbitals involved in the transition (e.g., HOMO and LUMO) and their spatial distribution. For a strong ICT transition, the HOMO would be localized on the butyl group and the adjacent phenyl ring, while the LUMO would be localized on the ethynyl group and its phenyl ring. This charge separation upon excitation is a key feature of D-π-A systems and is responsible for many of their interesting photophysical properties, including large changes in dipole moment upon excitation and solvent-dependent emission spectra (solvatochromism). nih.gov The study of such charge-transfer processes is crucial for the design of molecules for applications in organic electronics and photovoltaics. rsc.orgnih.gov

Quantum Chemistry Approaches to Excited-State Dynamics

The behavior of molecules after absorbing light is governed by complex excited-state dynamics, involving transitions between different electronic states and nuclear rearrangements. Quantum chemistry offers a powerful lens through which to view these ultrafast events.

Nonadiabatic dynamics simulations are essential for modeling photochemical processes where the Born-Oppenheimer approximation, which separates electronic and nuclear motion, breaks down. These simulations can track the evolution of a molecular wavepacket across coupled potential energy surfaces, revealing the pathways and timescales of relaxation processes like internal conversion and intersystem crossing.

For conjugated systems like substituted biphenyls, a key dynamic process is the geometric relaxation in the excited state. Theoretical calculations on analogous molecules, such as [(1,1'-biphenyl)-4,4'-diyldi-2,1-ethenediyl]bis(dimethylsilane), provide insight into the likely dynamics of this compound. Upon photoexcitation, these molecules often undergo rapid internal conversion to the first excited singlet state (S₁), followed by geometric relaxation. nih.govntu.edu.tw Time-resolved fluorescence measurements on this related biphenyl derivative, when excited at 266 nm, revealed complex decay dynamics that were elucidated with the aid of theoretical calculations. nih.gov The fluorescence decay exhibited multiple components, including a rapid decay on the order of picoseconds and a longer decay of approximately 1 nanosecond. nih.gov The faster component is attributed to relaxation from upper excited states to the S₁ state, while the slower component corresponds to the lifetime of the S₁ state and its geometric relaxation. nih.gov

Computational modeling using methods like Configuration Interaction Singles (CIS) shows that while the ground state (S₀) of these biphenyl systems is twisted, the first excited state (S₁) is often planar. nih.govntu.edu.tw The torsional motion of the two phenyl rings is a dominant factor in the relaxation dynamics. nih.gov This structural change from a twisted to a planar conformation is a crucial part of the excited-state relaxation pathway.

| Parameter | Computational Method | Calculated Value | Associated Process |

|---|---|---|---|

| Fluorescence Rise Time | Experimental | ~100 fs | Internal Conversion to S₁ State |

| Fluorescence Decay (Short) | Experimental | 7-65 ps | Geometric Relaxation in S₁ |

| Fluorescence Decay (Long) | Experimental | ~1 ns | S₁ State Lifetime |

| Ground State Dihedral Angle (trans) | B3LYP/6-311G(d) | ~34° | S₀ Geometry |

| Ground State Dihedral Angle (cis) | B3LYP/6-311G(d) | ~38° | S₀ Geometry |

| First Excited State Geometry | CIS/6-311G(d) | Planar | S₁ Geometry |

The Multiconfiguration Time-Dependent Hartree (MCTDH) method is a highly efficient and accurate algorithm for simulating quantum dynamics in multidimensional systems. wikipedia.orguni-heidelberg.de It is particularly well-suited for propagating nuclear wavepackets on coupled electronic potential energy surfaces, making it an ideal tool for studying nonadiabatic phenomena in flexible molecules like this compound. wikipedia.org

The core strength of MCTDH lies in its use of a time-dependent basis of "single-particle functions" to build the total wavefunction. uni-heidelberg.de This adaptive basis allows for a much more compact representation of the wavepacket compared to standard methods that use a static basis, drastically reducing the computational cost for systems with many degrees of freedom (typically 4-12, but extendable). wikipedia.orguni-heidelberg.de For a molecule with multiple rotational and vibrational modes, MCTDH can accurately describe the complex interplay between these motions and the electronic transitions. uni-heidelberg.de

While specific MCTDH studies on this compound are not documented in the literature, the method is broadly applied to study photochemical reactions, intramolecular vibrational energy redistribution (IVR), and spectroscopy of complex organic molecules. uni-heidelberg.deuni-heidelberg.de Generated vibronic models from other quantum chemistry methods can serve as input for MCTDH simulations to obtain auto and cross-correlation functions, which are then used to simulate spectra. uwaterloo.ca

Vibronic coupling refers to the interaction between electronic states and nuclear vibrations, while spin-orbit coupling (SOC) is a relativistic effect that enables interaction between electronic states of different spin multiplicities (e.g., singlet and triplet states). nih.govwikipedia.org These interactions are fundamental to understanding the full picture of excited-state dynamics.

In many molecules, the assumption that electronic, vibrational, and spin dynamics can be treated separately is an oversimplification. nih.gov The simultaneous presence of nonadiabatic (vibronic) and spin-orbit coupling can strongly mix the states, leading to what are known as spin-vibronic levels. nih.gov This coupling is the primary mechanism for formally forbidden processes like intersystem crossing (ISC), which is a key deactivation pathway for many organic chromophores. nih.gov

The strength of these couplings is highly dependent on molecular geometry. At conical intersections, where potential energy surfaces of the same spin symmetry cross, vibronic coupling becomes extremely strong, facilitating rapid, radiationless internal conversion. wikipedia.org Similarly, the efficiency of ISC is often governed by the magnitude of the SOC at specific geometries, which can be modulated by vibrational motion. For molecules like this compound, understanding the vibronic and SOC interactions is crucial for predicting quantum yields of fluorescence and phosphorescence and for identifying potential photochemical reaction pathways involving triplet states.

Molecular Orbital (MO) Theory and Frontier Orbitals Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. A key application within this theory is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.infonih.gov

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate an electron. thaiscience.info The LUMO is the lowest energy orbital that is empty and relates to the molecule's ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.gov

For π-conjugated systems like this compound, the HOMO and LUMO are typically π-type orbitals delocalized across the aromatic framework. In many biphenyl derivatives, theoretical studies show that the HOMO is often localized on one part of the molecule while the LUMO is on another, indicating a potential for intramolecular charge transfer (ICT) upon electronic excitation. researchgate.net Computational methods like Density Functional Theory (DFT) are widely used to calculate the energies and visualize the spatial distribution of these orbitals. nih.govresearchgate.net For instance, in a study of 4-(tert-Butyl)-4-nitro-1,1'-biphenyl, DFT calculations were used to analyze the frontier orbitals and other reactivity parameters. researchgate.net

| Molecule/System | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| p-aminoaniline | B3LYP/6-311G(d,p) | -4.83 | -0.23 | 4.60 |

| p-nitroaniline | B3LYP/6-311G(d,p) | -6.61 | -2.72 | 3.89 |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | B3LYP/6-31G+(d,p) | -7.28 | -4.92 | 2.36 |

| 4,4'-dimethoxy-1,1'-biphenyl | DFT | N/A | N/A | 4.57 |

*Data adapted from various sources for illustrative purposes. thaiscience.infonih.govresearchgate.net Exact values are highly dependent on the specific molecule and level of theory.

Structure-Property Relationship Elucidation through Computational Modeling

A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its macroscopic properties. For this compound, modeling provides insights into how its specific arrangement of atoms influences its electronic and photophysical behavior.

One of the most important structural features of biphenyl systems is the dihedral angle between the two phenyl rings. Computational studies on related molecules consistently show that this angle is non-zero in the ground state due to steric hindrance but tends to flatten to a planar (0°) conformation in the first excited state. nih.govntu.edu.tw This planarization is a key structural change that directly impacts the molecule's fluorescence properties. The twisted ground state and planar excited state lead to a significant difference in geometry, which contributes to the observed Stokes shift (the difference between the absorption and emission maxima) and influences the rates of radiative and non-radiative decay. ntu.edu.tw

Furthermore, the analysis of frontier molecular orbitals (HOMO-LUMO) directly connects the electronic structure to properties. The HOMO-LUMO energy gap is correlated with the energy of the lowest electronic transition, which can be observed in UV-Vis absorption spectra. nih.gov By systematically modifying the substituent groups (e.g., changing the alkyl chain length or the position of the ethynyl group) in computational models, one can predict how these structural changes will tune the HOMO-LUMO gap and, consequently, the color and photochemical reactivity of the molecule. For example, adding strong electron-donating or electron-withdrawing groups can significantly decrease the gap, shifting absorption to longer wavelengths and increasing the likelihood of charge-transfer character in the excited state. ajchem-a.com

Applications of 4 Butyl 4 Ethynyl 1,1 Biphenyl in Advanced Functional Materials

Liquid Crystalline Materials Development

The calamitic, or rod-like, shape of molecules is a fundamental prerequisite for the formation of thermotropic liquid crystal phases. tcichemicals.com The 4-butyl-4'-ethynyl-1,1'-biphenyl molecule, with its extended biphenyl (B1667301) core, exemplifies this structural characteristic. The interplay between the rigid aromatic core and the flexible alkyl chain is crucial for the emergence of mesophases, with the butyl group contributing to a lower melting point and influencing the type and temperature range of the liquid crystalline phases.

Precursors for Thermotropic Liquid Crystals with Favorable Thermal Stability

The biphenyl moiety is a well-established mesogenic group known to impart high thermal stability to liquid crystalline compounds. The rigidity of the biphenyl core in this compound contributes to the stability of the mesophase by promoting anisotropic intermolecular interactions. The thermal stability of liquid crystals is a critical parameter for their practical application, as it defines the operational temperature range of devices.

Table 1: Representative Phase Transition Temperatures of Related Biphenyl Liquid Crystals

This table presents data for analogous compounds to illustrate the typical thermal properties of biphenyl-based liquid crystals. The data for this compound is not explicitly available in the cited literature.

| Compound | Structure | Phase Transitions (°C) | Reference |

| 4'-Octyl-4-biphenylcarbonitrile (8CB) | C8H17-Ph-Ph-CN | Cr 21.5 SmA 33.5 N 40.5 I | sigmaaldrich.com |

| 4'-Pentyl-4-biphenylcarbonitrile (5CB) | C5H11-Ph-Ph-CN | Cr 24 N 35.3 I | tcichemicals.com |

| 1-[3-fluoro-4-(1-methylheptyloxycarbonyl)phenyl]-2-[4′-(2,2,3,3,4,4,4-heptafluorobutoxybutoxy)biphenyl-4-yl]ethane | F-Ph(COOR)-CH2CH2-Ph-Ph-O(CH2)4OC4F9 | Cr 57 SmA 81 SmC* 88 I | icm.edu.pl |

Cr: Crystalline, SmA: Smectic A, SmC: Chiral Smectic C, N: Nematic, I: Isotropic*

Electro-Optical Properties and Mesophase Behavior (Nematic, Smectic)

The mesophase behavior of liquid crystals derived from this compound is expected to include nematic and potentially smectic phases. The nematic phase is characterized by long-range orientational order of the molecular long axes, while the smectic phases exhibit additional positional order in the form of layers. tcichemicals.com The presence and type of mesophase are highly dependent on the molecular structure, particularly the length of the alkyl chain and the nature of the terminal groups.

Studies on related biphenyl systems show that the specific arrangement of molecules can lead to different smectic phases, such as Smectic A (SmA), where molecules are arranged in layers with their long axes perpendicular to the layer planes, and Smectic C (SmC), where the molecules are tilted within the layers. The flexibility of the butyl chain in this compound can influence the formation of these layered structures.

Table 2: Representative Electro-Optical Properties of a Related Nematic Liquid Crystal

This table presents data for an analogous compound to illustrate the typical electro-optical properties. Specific data for this compound is not explicitly available.

| Compound | Property | Value | Reference |

| 4'-Octyl-4-biphenylcarbonitrile (8CB) | Refractive Index Anisotropy (Δn) | ne = 1.673, no = 1.516 (at 27°C) | sigmaaldrich.com |

| Dielectric Anisotropy (Δε) | ε∥ = 12.8, ε⊥ = 6.65 (at 39.4°C) | sigmaaldrich.com |

ne: extraordinary refractive index, no: ordinary refractive index, ε∥: dielectric permittivity parallel to the director, ε⊥: dielectric permittivity perpendicular to the director

Design of Novel Luminescent Liquid Crystals

The incorporation of fluorophores into liquid crystalline structures has led to the development of luminescent liquid crystals, which are of interest for applications in displays and photonics. The biphenyl-ethynyl core of this compound provides a conjugated π-system that can serve as a basis for luminescence. The photophysical properties can be tuned by extending the conjugation or by adding donor and acceptor groups to create push-pull systems. tandfonline.com

Research on push-pull biphenyl and tolane derivatives has shown that the fluorescence emission can be shifted into the visible region. tandfonline.com The ethynyl (B1212043) group in this compound can be readily functionalized, for example, through Sonogashira coupling reactions, to attach various chromophores, thereby enabling the design of novel luminescent liquid crystals with specific emission wavelengths. The liquid crystalline ordering can further influence the photoluminescent properties, for instance, by promoting specific intermolecular interactions or by allowing for the modulation of emission through an external electric field.

Table 3: Photophysical Properties of a Related Luminescent Biphenyl Derivative

This table presents data for an analogous compound to illustrate typical luminescent properties. Specific data for this compound is not explicitly available.

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Reference |

| 4'-(Octylamino)-[1,1'-biphenyl]-4-carbonitrile | THF | 321 | 373 | 0.88 | tandfonline.com |

Organic Electronics and Optoelectronics

The π-conjugated system of this compound also makes it a valuable building block for organic semiconductors used in a variety of electronic and optoelectronic devices. The ability to form ordered thin films and the potential for high charge carrier mobility are key attributes for these applications.

Building Blocks for Organic Light-Emitting Diodes (OLEDs)

In organic light-emitting diodes (OLEDs), materials with good charge transport properties and high photoluminescence quantum yields are required. Biphenyl derivatives are frequently used as host materials in the emissive layer of OLEDs or as components of the charge-transporting layers. The biphenyl core provides good thermal stability and a high triplet energy, which is important for efficient phosphorescent OLEDs.

While there are no direct reports on the use of this compound in OLEDs, its structural motifs are present in many high-performance OLED materials. The butyl group can enhance solubility, facilitating solution-based processing of OLEDs, while the ethynyl group offers a site for polymerization to create conjugated polymers for use in the active layers of OLEDs. A patent for an active OLED display mentions the use of a hole transport matrix material with an electrical conductivity lower than 1x10-3 S.m-1. googleapis.com

Research into Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs)

For OPVs, π-conjugated molecules based on biphenyl are investigated as potential donor or acceptor materials. The ability to tune the electronic and optical properties through chemical modification is a key advantage. The ethynyl group in this compound allows for the synthesis of larger conjugated systems with tailored absorption spectra to better match the solar spectrum. While specific research on the use of this compound in OPVs is limited, the fundamental properties of the biphenyl-ethynyl structure make it a relevant platform for the design of new photovoltaic materials. The charge carrier mobility in organic semiconductors is a critical parameter, with values for small molecule organic semiconductors ranging from 10⁻¹⁰ to 10¹ cm²V⁻¹s⁻¹. kit.edu

Table 4: Representative Charge Carrier Mobilities for Biphenyl-Containing Organic Semiconductors

This table presents data for analogous compounds to illustrate the typical charge transport properties. Specific data for this compound is not explicitly available.

| Material Class | Charge Carrier Mobility (μ) (cm²/V·s) | Measurement Technique | Reference |

| Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine (Poly-TPD) | 1 x 10⁻⁴ (hole) | OFET | mdpi.com |

| Small Molecule Organic Semiconductors | 10⁻¹⁰ - 10¹ | Various | kit.edu |

Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for highly efficient organic light-emitting diodes (OLEDs) by harvesting both singlet and triplet excitons for light emission. unica.it This process relies on molecules with a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ). beilstein-journals.org In such molecules, non-emissive triplet excitons can be converted to emissive singlet excitons through a thermally activated process called reverse intersystem crossing (rISC), significantly boosting the internal quantum efficiency of the device. unica.itbeilstein-journals.org

The design of TADF emitters often involves creating molecules with distinct electron-donating and electron-accepting moieties, spatially separated to minimize the ΔEₛₜ. While there is no direct research identifying this compound as a TADF emitter, its structure contains key features relevant for this application. The biphenyl unit can act as a π-conjugated bridge or part of a larger donor or acceptor system. For instance, triarylboron compounds are often used as strong electron acceptors in TADF emitters. beilstein-journals.org The ethynyl group on the biphenyl core could be functionalized to attach to a suitable donor or acceptor group, creating the necessary charge-transfer character for TADF to occur. The butyl group would further serve to enhance solubility and improve film-forming properties, which are crucial for device fabrication.

Table 1: Key Concepts in TADF Emitter Design

| Feature | Role in TADF | Relevance of this compound |

|---|---|---|

| Small ΔEₛₜ | Enables efficient reverse intersystem crossing (rISC) from T₁ to S₁ states. | The rigid biphenyl core can be functionalized to create donor-acceptor systems with potentially small energy gaps. |

| Donor-Acceptor (D-A) Structure | Spatially separates the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), reducing ΔEₛₜ. | The ethynyl group allows for straightforward attachment of various donor or acceptor units. |

| High Photoluminescence Quantum Yield (PLQY) | Ensures efficient light emission from the singlet state. | The conjugated biphenyl system is a known fluorophore. |

| Good Solubility & Film Morphology | Crucial for solution-based fabrication of high-quality thin films for OLEDs. | The butyl group significantly improves solubility in organic solvents. |

Exciton (B1674681) Dynamics and Energy Transfer Mechanisms in Organic Semiconductors

The performance of organic semiconductor devices is fundamentally governed by the behavior of excitons—bound electron-hole pairs created upon photo or electrical excitation. mit.eduumich.edu Understanding exciton dynamics, including their diffusion and energy transfer, is critical for optimizing device efficiency. umich.edunist.gov In organic materials, two primary mechanisms govern energy transfer:

Förster Resonance Energy Transfer (FRET): A long-range, non-radiative transfer mechanism occurring through dipole-dipole coupling. It is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption.

Dexter Energy Transfer: A short-range mechanism requiring wave-function overlap between the donor and acceptor, essentially involving an exchange of electrons. It is crucial for triplet exciton diffusion.

The structure of this compound, with its extended π-conjugation, makes it an active component in these processes. When incorporated into a larger system, such as a polymer or a host-guest blend, the biphenyl unit can act as a chromophore that absorbs and transfers energy. The rigid nature of the biphenyl core helps to maintain a well-defined electronic structure, while the terminal ethynyl group provides a reactive site for covalently linking it into a larger conjugated system, facilitating efficient intramolecular energy transfer. The butyl group can influence the intermolecular packing in the solid state, which in turn affects the efficiency of intermolecular exciton hopping and diffusion. rsc.org

Polymeric Materials and Conjugated Networks

Monomers for Polymer Synthesis and Advanced Materials

The terminal ethynyl group of this compound makes it a valuable monomer for the synthesis of conjugated polymers. The reactivity of the C≡C triple bond is well-suited for various polymerization reactions, most notably palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. itu.edu.tr

A highly analogous monomer, 4,4'-diethynyl-1,1'-biphenyl, is widely used to create conjugated porous polymers and other advanced materials. ossila.com By analogy, this compound can be copolymerized with various aryl halides to produce polymers with extended π-conjugated backbones. The inclusion of the butyl-substituted biphenyl unit would impart specific properties to the resulting polymer:

Increased Solubility: The aliphatic butyl chain disrupts intermolecular packing, making the typically rigid-rod polymers more soluble in common organic solvents. This is a significant advantage for polymer processing and characterization.

Tunable Electronic Properties: The biphenyl unit contributes to the polymer's electronic structure, influencing its absorption, emission, and charge transport characteristics.

Post-Polymerization Functionalization: The remaining reactive sites on the polymer backbone could be used for further modifications.

Table 2: Polymerization Reactions Utilizing Ethynyl-Functionalized Monomers

| Polymerization Method | Co-monomer Type | Resulting Linkage | Key Features |

|---|---|---|---|

| Sonogashira Coupling | Di- or tri-haloarenes | Arylene-ethynylene | Creates highly conjugated, rigid-rod polymers. ossila.com |

| Alkyne Metathesis | Another alkyne monomer | Ethynylene | Forms purely hydrocarbon-based porous networks. researchgate.net |

| Cyclotrimerization | Itself or other alkynes | Benzene (B151609) ring | Creates nodes of cross-linking, leading to network formation. |

Incorporation into Conjugated Porous Networks

Conjugated porous polymers (CPPs) or conjugated microporous polymers (CMPs) are materials that combine permanent porosity with the electronic properties of conjugated systems. rsc.org The rigid and linear structure of this compound makes it an excellent building block for such networks. itu.edu.tr

When used in combination with multi-topic co-monomers (e.g., 1,3,5-triethynylbenzene (B1295396) or 1,3,5-tribromobenzene), the polymerization of this biphenyl derivative can lead to the formation of robust, cross-linked, three-dimensional networks. rsc.org Research on the similar monomer 4,4'-diethynyl-1,1'-biphenyl has shown that it can be used to synthesize porous polymers for applications in gas storage and catalysis. ossila.com The incorporation of this compound would introduce the butyl group into the pores of the network, modifying the surface properties and potentially enhancing the selective adsorption of specific guest molecules.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Rigid Ethynyl Ligand Linkers for COF Architectures

Covalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. tcichemicals.comtcichemicals.com The ability to pre-design the geometry of the linkers allows for precise control over the resulting pore size and structure. tcichemicals.comresearchgate.net

This compound is a prime candidate for use as a rigid linear linker in COF synthesis. alfa-chemistry.com Its defined length and rigidity help to ensure the formation of an ordered, crystalline framework. The terminal ethynyl group is a versatile functional handle for forming the covalent linkages that define the COF structure. While imine-based COFs are most common, ethynyl groups can participate in reactions such as cycloaddition to form stable, porous networks. For example, ethynyl-functionalized linkers have been used to create COFs for applications in photocatalysis and energy storage. alfa-chemistry.com The butyl group would project into the pores of the COF, functionalizing the internal surface and influencing the framework's interaction with guest molecules. This could be leveraged for applications in selective separations or heterogeneous catalysis.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4,4'-diethynyl-1,1'-biphenyl |

| 1,3,5-triethynylbenzene |

| 1,3,5-tribromobenzene |

Functionalized Biphenyldicarboxylic Acid Derivatives in MOF Synthesis

While direct synthesis of Metal-Organic Frameworks (MOFs) using this compound as a primary ligand is not yet prominent in literature, its structure represents an ideal precursor for creating functionalized biphenyldicarboxylic acid linkers. The ethynyl group (-C≡CH) can be readily oxidized to a carboxylic acid group (-COOH), transforming the molecule into 4-butyl-[1,1'-biphenyl]-4'-carboxylic acid. Such monotopic linkers can be used to control or terminate MOF growth, but the real potential lies in creating ditopic linkers, such as 4-butyl-1,1'-biphenyl-x,y-dicarboxylic acid, which are essential for building extended, porous frameworks.

Biphenyl-4,4'-dicarboxylic acid (BPDC) is a well-established and rigid linear organic ligand used extensively in the synthesis of MOFs. The introduction of a butyl group onto the BPDC backbone, a modification derivable from the title compound, can significantly influence the resulting MOF's properties. This functionalization can tune the framework's hydrophobicity, modify pore environments, and affect the interpenetration of networks, which is a common phenomenon in MOFs built from long, linear linkers. rsc.org

For instance, research on MOFs constructed from the parent BPDC ligand demonstrates their potential. A nickel-based MOF (Ni-BPDC) synthesized via a hydrothermal method exhibited a nanoplate structure with a high specific surface area and was investigated for supercapacitor applications. nih.govnih.gov The characteristics of such MOFs can be finely tuned by modifying the linker. The presence of a butyl group, as would be the case for a derivative of this compound, would introduce greater organic character into the pores, potentially enhancing the selective adsorption of organic molecules over polar ones.

Table 1: Properties of a Representative MOF using a Biphenyl Dicarboxylic Acid (BPDC) Linker

| Property | Value | Source(s) |

| MOF System | Ni-BPDC | nih.gov |

| Morphology | Nanoplate Structure | nih.gov |

| Specific Surface Area | 311.99 m²/g | nih.govnih.gov |

| Average Pore Diameter | ~29.2 nm | nih.govnih.gov |

| Application | Supercapacitor Electrode | nih.gov |

| Specific Capacitance | 488 F/g at 1.0 A/g | nih.govnih.gov |

| Cycling Stability | 85% retention after 2000 cycles | nih.govnih.gov |

Applications in Catalysis and Sensing (e.g., CO2 Cycloaddition, Fluoride (B91410) Detection)

The terminal ethynyl group and the biphenyl scaffold of this compound are key features for its application in catalysis and chemical sensing.

Catalysis: CO2 Cycloaddition

The conversion of carbon dioxide into valuable chemicals is a critical area of green chemistry. The cycloaddition of CO2 to epoxides to form cyclic carbonates is a 100% atom-economical reaction of significant industrial importance. This reaction is often catalyzed by a combination of a nucleophile and a hydrogen bond donor (HBD) or Lewis acid to activate the epoxide ring. researchgate.net

While specific studies on this compound as a catalyst for this reaction are not detailed, related structures have shown significant promise. For example, a porous polymeric metalloporphyrin, which utilized the closely related 4,4'-diethynyl-1,1'-biphenyl as a comonomer, served as an efficient catalyst for the cycloaddition of CO2 and epoxides, achieving high yields. rsc.org In such systems, the rigid biphenyl unit provides a robust and stable backbone for the catalytic framework. The ethynyl groups are versatile handles for polymerization or for anchoring catalytic sites. The butyl group in the title compound would primarily enhance the solubility of the catalyst in organic solvents, a crucial factor for homogeneous catalysis. Furthermore, MOFs based on functionalized biphenyl dicarboxylates have been shown to efficiently catalyze the cycloaddition of CO2 with epoxides under mild conditions. researchgate.net

Sensing: Fluoride Detection

The terminal alkyne C-H bond of the ethynyl group is sufficiently acidic to act as a hydrogen bond donor, enabling it to interact selectively with basic anions like fluoride (F⁻). This interaction can trigger a measurable optical response (colorimetric or fluorescent), forming the basis of a chemical sensor. nih.govresearchgate.net

Research on various biphenyl derivatives has demonstrated their effectiveness as fluoride sensors. scispace.comresearchgate.net For example, a sensor incorporating a biphenol-dansyl structure showed high sensitivity and selectivity for fluoride ions. scispace.com More directly relevant, a microporous organic polymer constructed from 4,4'-diethynyl-1,1'-biphenyl linkers was developed for the selective sensing and capture of fluoride ions, exhibiting a "turn-on" blue emission with a low detection limit. rsc.org The mechanism often involves deprotonation of a recognition element (like an amide or acidic C-H) by the highly basic fluoride ion. researchgate.net

Table 2: Performance of an Ethynyl-Biphenyl-Based System in Catalysis and Sensing

| Application | System | Performance Metric | Source(s) |

| CO2 Cycloaddition | Porous metalloporphyrin polymer with 4,4'-diethynyl-1,1'-biphenyl | High yield (90%) | rsc.org |

| Fluoride Sensing | Microporous organic polymer with 4,4'-diethynyl-1,1'-biphenyl | Detection Limit: 2.6 μM | rsc.org |

Supramolecular Assemblies and Self-Organization

The molecular architecture of this compound, with its distinct rigid and flexible segments, makes it an excellent candidate for studies in supramolecular chemistry and the controlled self-organization of functional materials.

Molecular Recognition and Directed Assembly for Functional Architectures

Molecular self-assembly relies on non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces to organize molecules into well-defined, functional superstructures. The this compound molecule contains all the necessary components for directed assembly:

The Biphenyl Core: A rigid, planar, and aromatic scaffold that promotes π-π stacking interactions. This is a primary driving force for the ordering of such molecules. researchgate.net

The Ethynyl Group: A polarizable and linear rod-like group that can participate in weak C-H···π interactions and, crucially, can act as a hydrogen bond donor to suitable acceptors. This directional interaction can be used to guide the assembly process.

The Butyl Group: A flexible, non-polar alkyl chain that provides solubility and can drive phase separation and organization through solvophobic effects and van der Waals interactions. The length and conformation of the alkyl chain are critical in determining the final packing arrangement.

This interplay of interactions allows for the design of functional architectures. For example, the rod-like shape of the molecule is conducive to the formation of liquid crystalline phases, such as smectic or nematic phases, which are highly ordered fluid states. nih.gov By modifying the functional groups, one could program the assembly to form specific patterns, such as one-dimensional fibers or two-dimensional sheets, which are of interest for creating anisotropic materials for electronics and photonics.

Control of Intermolecular Interactions in Solid State

The final arrangement of molecules in a crystal, or its solid-state packing, dictates the material's bulk properties, including its electronic conductivity, optical properties, and mechanical strength. Controlling these intermolecular interactions is a key goal of crystal engineering.

In the solid state, molecules like this compound will pack to maximize attractive forces and minimize repulsion. The π-π stacking of the biphenyl rings will be a dominant interaction, leading to columnar or herringbone arrangements. The butyl chains will likely segregate into non-polar domains, influencing the spacing between the aromatic cores. The terminal ethynyl groups can form head-to-tail or head-to-head arrangements, potentially forming C-H···π or other specific interactions that further stabilize the crystal lattice.

The physical form of substituted biphenyls can range from mobile oily liquids to crystalline solids, depending on the nature of the substituents and the resulting packing efficiency. nih.gov The presence of both a flexible alkyl chain and a rigid, polarizable group like the ethynyl moiety on the biphenyl scaffold allows for a delicate balance of forces. By systematically varying the alkyl chain length or the terminal group, researchers can fine-tune the intermolecular interactions to achieve desired solid-state structures and, consequently, desired material properties. The development of functional coatings based on three-dimensional covalent organic frameworks (COFs) for the selective extraction of polychlorinated biphenyls (PCBs) highlights how understanding the interactions of biphenyl structures can lead to practical applications. nih.gov

Chemistry of Derivatives and Structural Analogues of 4 Butyl 4 Ethynyl 1,1 Biphenyl

Systematic Modification of the Biphenyl (B1667301) Core

Substituent Effects on Electronic and Steric Properties

The introduction of substituents onto the biphenyl core of 4-butyl-4'-ethynyl-1,1'-biphenyl analogues profoundly influences their electronic and steric profiles. Theoretical and spectroscopic studies on homologous series of 4-X-4'-[(4''-Y-phenyl)ethynyl]biphenyl have shown that while the equilibrium torsional angle between the phenyl rings is not highly sensitive to substituent effects, the electronic properties can be significantly altered. researchgate.netacs.orgnih.gov

Electronic Effects: The nature of the substituent (electron-donating or electron-withdrawing) can modulate the electron density distribution across the biphenyl system. This, in turn, affects the molecule's polarity, polarizability, and frontier molecular orbital energies (HOMO-LUMO gap), which are critical for applications in organic electronics. For instance, the introduction of fluorine atoms, which are strongly electronegative, can significantly alter the dielectric anisotropy of the molecule. tandfonline.com

Steric Effects: The size and position of substituents play a crucial role in determining the molecule's conformation and its ability to pack in the solid state or self-assemble in liquid crystalline phases. wikipedia.org Bulky substituents can increase the steric hindrance, affecting the rotational freedom around the biphenyl axis and influencing the melting point and mesophase stability. researchgate.net The interplay between electronic and steric effects is complex; for example, while a substituent might be electronically desirable, its steric bulk could disrupt the molecular packing necessary for a particular application. cmu.edu

Alkyl and Aryl Substitutions and their Impact on Material Performance

The performance of materials based on this compound is intricately linked to the nature of alkyl and aryl substitutions on the biphenyl core. These substitutions can fine-tune the material's properties for specific applications, such as liquid crystal displays or organic semiconductors.

Alkyl Substitutions: The length and branching of alkyl chains have a significant impact on the mesomorphic properties of biphenyl derivatives. In many liquid crystalline systems, increasing the alkyl chain length can lead to a decrease in the clearing point (the temperature at which the material becomes an isotropic liquid) and can also influence the type of mesophase formed. sioc-journal.cn For example, in a series of 4-alkyl-4'-cyanobiphenyls, the clearing point generally decreases with increasing alkyl chain length. This is attributed to the increased flexibility and disorder introduced by longer alkyl chains, which disrupts the long-range orientational order of the nematic phase.

Aryl Substitutions: The introduction of additional aryl groups to the biphenyl core extends the π-conjugated system, which can have several consequences. It can lead to a red-shift in the absorption and emission spectra, making the compounds suitable for optoelectronic applications. Furthermore, the introduction of aryl groups can enhance the thermal stability of the mesophases. However, the increased molecular size and complexity can also lead to higher melting points and potentially suppress liquid crystallinity if the molecular shape becomes too non-linear. acs.org

The synthesis of such derivatives often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the aryl groups to the biphenyl core. rsc.org

Ethynyl (B1212043) Group Functionalization

The ethynyl group in this compound is a versatile functional handle that allows for a wide array of chemical transformations. This reactivity is key to creating more complex molecular architectures and materials with tailored properties.

Cross-Coupling Reactions for Further Derivatization

The terminal alkyne of the ethynyl group is particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. nih.gov This reaction allows for the facile connection of the biphenylacetylene unit to a variety of aryl or vinyl halides, enabling the synthesis of extended, conjugated systems. nih.gov

For instance, coupling this compound with a substituted aryl iodide can introduce new functional groups, such as cyano or nitro groups, which can further modify the electronic properties of the molecule. The efficiency of the Sonogashira coupling allows for the creation of a diverse library of derivatives from a common precursor. nih.gov Copper-free Sonogashira protocols have also been developed to avoid potential issues associated with the use of copper co-catalysts. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| This compound | Aryl Iodide | Pd(PPh₃)₄, CuI, Amine | Extended π-conjugated system | nih.gov |

| 4-Ethynylbiphenyl derivative | Vinyl Bromide | PdCl₂(PPh₃)₂, CuI, Et₃N | Enyne derivative | |

| Terminal Alkyne | Aryl Halide | Pd(OAc)₂, Ligand | Disubstituted Alkyne | nih.gov |

Modifications for Specific Electronic or Steric Requirements

Beyond extending the π-system, the ethynyl group can be modified to meet specific electronic or steric demands.

Electronic Modifications: The terminal hydrogen of the ethynyl group can be replaced with various electron-withdrawing or electron-donating groups to fine-tune the molecule's electronic character. For example, silylation of the alkyne can be used as a protective group strategy during synthesis or to alter the electronic properties. The π-electron-rich nature of the terminal alkyne itself can be exploited to enhance binding to proteins through non-covalent interactions in biological applications. nih.gov

Steric Modifications: The linear geometry of the ethynyl group is a key feature that contributes to the rod-like shape of many of its derivatives, which is favorable for the formation of liquid crystalline phases. However, in some cases, it may be desirable to introduce bulkier groups at the terminus of the ethynyl moiety to disrupt packing or to create specific three-dimensional structures. This can be achieved through reactions such as the addition of organometallic reagents to the triple bond.

Comparative Analysis with Structurally Related Biphenyls